molecular formula C20H21N3O2S B2402297 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 688336-32-5

2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2402297
CAS No.: 688336-32-5
M. Wt: 367.47
InChI Key: FURARRJKRBDHBH-UHFFFAOYSA-N
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Description

2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. For instance, the presence of both ethoxy and methyl groups can influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-3-25-18-10-8-17(9-11-18)23-13-12-21-20(23)26-14-19(24)22-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURARRJKRBDHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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